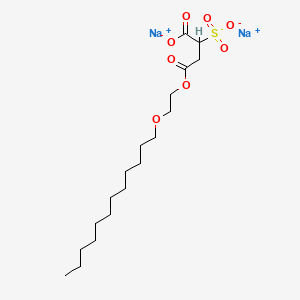

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 4-(2-(dodeciloxi)etil) 2-sulfonatosuccinato disódico es un compuesto químico con la fórmula molecular C22H40Na2O10S. Se usa comúnmente como tensioactivo en diversas aplicaciones industriales y cosméticas debido a sus excelentes propiedades espumantes y limpiadoras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

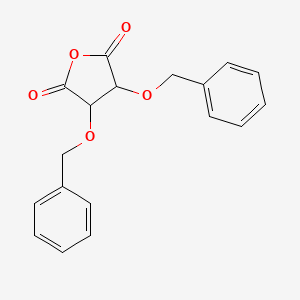

La síntesis de 4-(2-(dodeciloxi)etil) 2-sulfonatosuccinato disódico normalmente implica la reacción de alcohol dodecílico con óxido de etileno para formar dodeciloxietanol. Este intermedio se hace reaccionar entonces con anhídrido maleico para producir el éster correspondiente, que se sulfonata posteriormente y se neutraliza con hidróxido de sodio para obtener el producto final .

Métodos de producción industrial

La producción industrial de 4-(2-(dodeciloxi)etil) 2-sulfonatosuccinato disódico sigue rutas sintéticas similares pero a mayor escala. El proceso implica reactores de flujo continuo para garantizar la calidad y el rendimiento constantes del producto. Las condiciones de reacción se controlan cuidadosamente para optimizar las tasas de conversión y minimizar los subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-(2-(dodeciloxi)etil) 2-sulfonatosuccinato disódico experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados del ácido sulfónico.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfonato en un grupo sulfinato.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas y los tioles se emplean comúnmente en las reacciones de sustitución.

Principales productos formados

Oxidación: Derivados del ácido sulfónico.

Reducción: Derivados del sulfinato.

Sustitución: Diversos productos sustituidos en función del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El 4-(2-(dodeciloxi)etil) 2-sulfonatosuccinato disódico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como tensioactivo en diversas reacciones químicas para mejorar la solubilidad y las tasas de reacción.

Biología: Se emplea en tampones de lisis celular para la extracción y purificación de proteínas.

Medicina: Se está investigando su posible uso en sistemas de administración de fármacos debido a su biocompatibilidad.

Industria: Se utiliza ampliamente en la formulación de champús, limpiadores faciales y otros productos de cuidado personal

Mecanismo De Acción

El principal mecanismo de acción del 4-(2-(dodeciloxi)etil) 2-sulfonatosuccinato disódico es su capacidad para reducir la tensión superficial, lo que mejora las propiedades de humectación y dispersión de las soluciones acuosas. Esto se logra mediante la alineación de la cadena dodecil hídófoba y el grupo sulfonato hidrófilo en la interfase aire-agua, lo que conduce a la formación de micelas .

Comparación Con Compuestos Similares

Compuestos similares

- Laureth sulfosuccinato disódico

- 4-dodecil 2-sulfonatosuccinato disódico

- 4-oxo-2-sulfonato-5,8,11,14-tetraoxahexacosano-1-oato disódico

Singularidad

El 4-(2-(dodeciloxi)etil) 2-sulfonatosuccinato disódico es único debido a su específica cadena etoxietilo, que proporciona una mayor solubilidad y propiedades espumantes en comparación con otros compuestos similares. Esto lo hace especialmente eficaz en aplicaciones que requieren tensioactivos de alto rendimiento .

Propiedades

Número CAS |

39354-45-5 |

|---|---|

Fórmula molecular |

C18H32Na2O8S |

Peso molecular |

454.5 g/mol |

Nombre IUPAC |

disodium;4-(2-dodecoxyethoxy)-4-oxo-2-sulfonatobutanoate |

InChI |

InChI=1S/C18H34O8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-25-13-14-26-17(19)15-16(18(20)21)27(22,23)24;;/h16H,2-15H2,1H3,(H,20,21)(H,22,23,24);;/q;2*+1/p-2 |

Clave InChI |

ZZTKVOKJMCZYBC-UHFFFAOYSA-L |

SMILES canónico |

CCCCCCCCCCCCOCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)

![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)

![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)

![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)

![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)